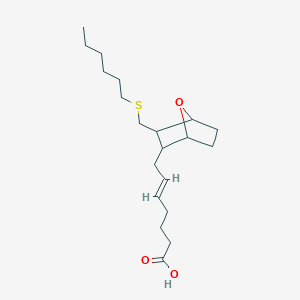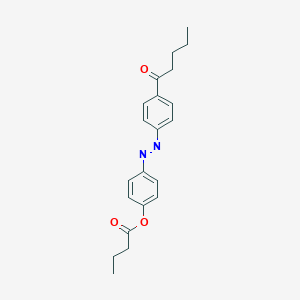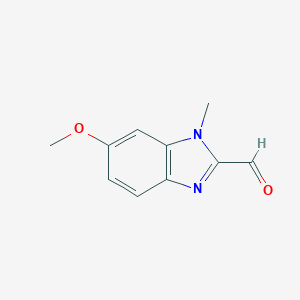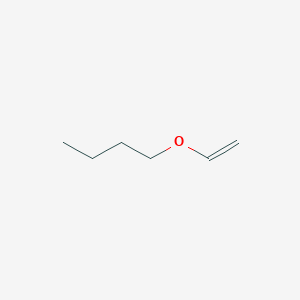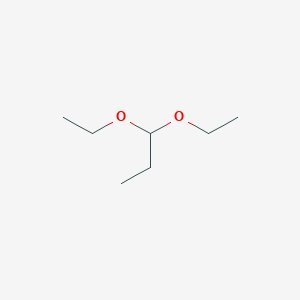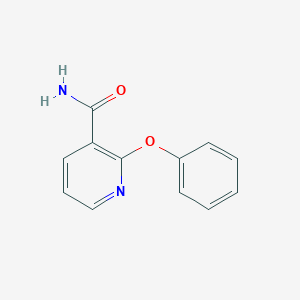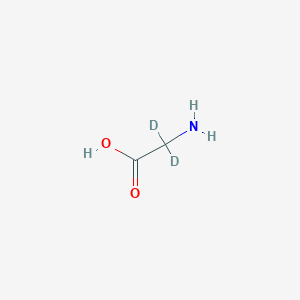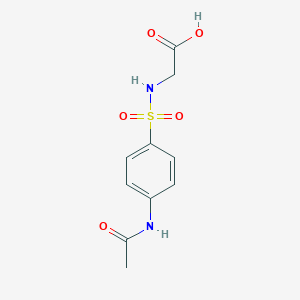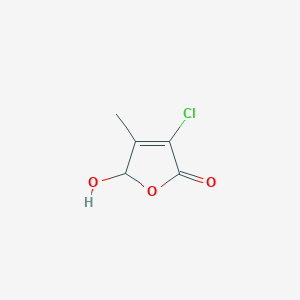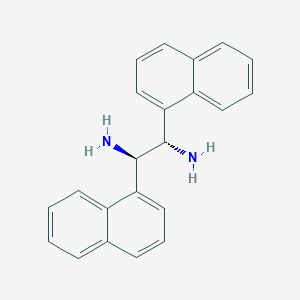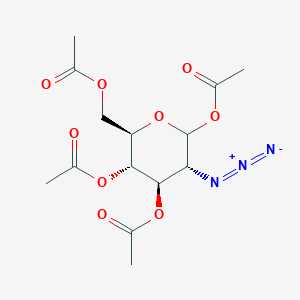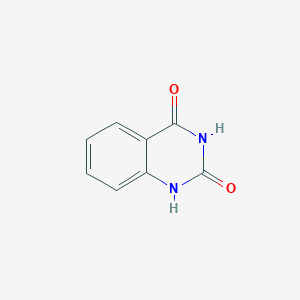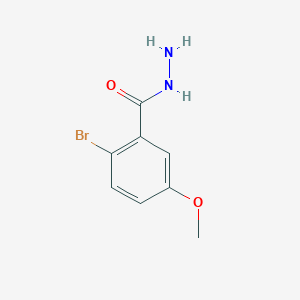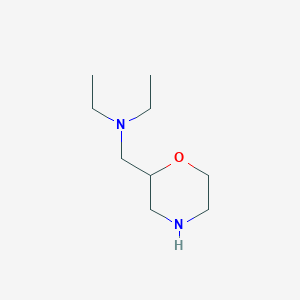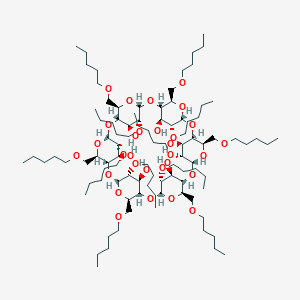
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a modified cyclodextrin derivative known for its unique structural properties and applications in chiral separation techniques. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone shape. The modification with pentyl groups enhances its ability to form inclusion complexes with various molecules, making it valuable in analytical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the selective alkylation of the hydroxyl groups at the 2 and 6 positions of the glucose units in alpha-cyclodextrin. This is typically achieved using pentyl halides under basic conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), with a base like sodium hydride (NaH) to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN primarily undergoes inclusion complexation reactions due to its ability to encapsulate guest molecules within its hydrophobic cavity. This property is utilized in various chemical reactions, including:
Oxidation: The compound can form inclusion complexes with oxidizing agents, enhancing their stability and reactivity.
Reduction: Similar to oxidation, it can stabilize reducing agents through complexation.
Substitution: The pentyl groups can participate in substitution reactions, allowing further functionalization of the cyclodextrin.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products Formed
The major products formed from these reactions are inclusion complexes where the guest molecules are encapsulated within the cyclodextrin cavity. These complexes exhibit enhanced stability and reactivity, making them useful in various applications .
科学的研究の応用
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN has a wide range of scientific research applications, including:
作用機序
The mechanism of action of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and reactivity of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
類似化合物との比較
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is unique compared to other cyclodextrin derivatives due to its specific modification with pentyl groups. Similar compounds include:
Heptakis(2,6-di-O-pentyl)-beta-cyclodextrin: Modified beta-cyclodextrin with similar properties but different cavity size.
Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin: Modified gamma-cyclodextrin with a larger cavity size, suitable for larger guest molecules.
Heptakis(2,6-di-O-methyl)-beta-cyclodextrin: Another modified beta-cyclodextrin with methyl groups instead of pentyl groups, offering different inclusion properties.
These similar compounds highlight the versatility of cyclodextrin derivatives in various applications, with each modification providing unique properties tailored to specific needs .
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDHAAIBGLSBD-LUCAGSRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H180O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1814.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
